
2,5-Dibromo-4-(trifluoromethyl)aniline
Overview
Description
2,5-Dibromo-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H3Br2F3N. It is characterized by the presence of two bromine atoms and a trifluoromethyl group attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-(trifluoromethyl)aniline typically involves the bromination of 4-(trifluoromethyl)aniline. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the aniline ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various substituted anilines, while oxidation can produce nitroanilines .
Scientific Research Applications
2,5-Dibromo-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs with improved efficacy and reduced side effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2,5-Dibromo-4-(trifluoromethyl)aniline exerts its effects is primarily through its interactions with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s reactivity, allowing it to form stable complexes with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
Comparison: Compared to its analogs, 2,5-Dibromo-4-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine atoms and the trifluoromethyl group. This unique arrangement imparts distinct reactivity and properties, making it particularly valuable in synthetic chemistry and material science .
Biological Activity
2,5-Dibromo-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H3Br2F3N. This compound has garnered attention in various fields of research due to its unique structural features, particularly its bromine and trifluoromethyl substituents, which enhance its biological activity. This article delves into the biological activities of this compound, focusing on antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Bromine Atoms : Two bromine atoms at the 2 and 5 positions of the aniline ring.
- Trifluoromethyl Group : A trifluoromethyl group at the 4 position.
This unique arrangement contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds, it was found that derivatives similar to this compound showed broad-spectrum activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (μM) against Staphylococcus aureus | MIC (μM) against Enterococcus faecalis |
---|---|---|
This compound | Data not specified | Data not specified |
3e | 0.070 | 4.66 |
3f | 18.7 | 35.8 |
The MIC values indicate that compounds with similar structures can have potent antibacterial effects, suggesting that further exploration of this compound could yield promising results in antimicrobial drug development .
2. Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. The compound has been evaluated for its effects on various cancer cell lines, including human breast carcinoma (MCF-7) and chronic myeloid leukemia (K562).
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (μM) |
---|---|
MCF-7 | Data not specified |
K562 | Data not specified |
Although specific IC50 values for this compound were not detailed in the available literature, related studies indicate that compounds with similar structural features exhibit IC50 values ranging from approximately 3 to 6 μM against various cancer cell lines . The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of DNA replication.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine and trifluoromethyl groups enhance the compound's reactivity, allowing it to form stable complexes with enzymes and receptors involved in critical biological pathways. This interaction can lead to:
- Modulation of cell signaling pathways.
- Induction of apoptosis in cancer cells.
- Inhibition of bacterial growth through disruption of cellular processes.
Case Studies and Research Findings
Recent research has highlighted the potential applications of this compound in drug development:
- Antimicrobial Studies : Various derivatives were synthesized and tested for their antibacterial properties, showing promising results comparable to standard antibiotics .
- Cancer Research : The compound has been investigated for its antiproliferative effects on different cancer cell lines, indicating a dual action as both an antimicrobial and anticancer agent .
Q & A
Q. What are the recommended methods for synthesizing 2,5-Dibromo-4-(trifluoromethyl)aniline with high yield and selectivity?
Basic
A controlled bromination approach using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a brominating agent under low-temperature conditions (0–5°C) ensures regioselectivity at the 2- and 5-positions of the aniline ring. This method minimizes side reactions like over-bromination or decomposition, achieving yields >85% . For trifluoromethyl group retention, inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., dichloromethane) are critical to prevent hydrolysis .
Q. How should this compound be stored to ensure stability, and what solvents are optimal for its use in reactions?
Basic
Store the compound in a tightly sealed container under cool (0–6°C), dry, and well-ventilated conditions, away from strong oxidizing agents. Its insolubility in water necessitates polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reaction setups. For nucleophilic substitution or coupling reactions, anhydrous tetrahydrofuran (THF) is recommended due to its compatibility with organometallic catalysts .
Q. What spectroscopic and computational techniques are most effective for characterizing this compound?
Basic
- NMR : NMR confirms the trifluoromethyl group’s presence (δ −60 to −65 ppm), while NMR identifies aromatic protons (δ 6.8–7.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 318.919 (CHBrFN) .
- DFT Calculations : HOMO-LUMO analysis and vibrational spectroscopy (FT-IR) predict reactivity patterns and confirm functional group vibrations (e.g., N-H stretching at ~3400 cm) .
Q. How do the electronic effects of bromo and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?
Advanced
The bromo groups act as strong electron-withdrawing groups (EWGs), directing electrophilic attacks to the para position and facilitating Suzuki-Miyaura couplings. The trifluoromethyl group enhances stability via inductive effects but reduces nucleophilicity at the amine group. For Pd-catalyzed reactions, use ligands like XPhos to mitigate steric hindrance from the trifluoromethyl group . Kinetic studies show that substituent orientation impacts reaction rates: ortho-bromo groups slow coupling due to steric effects, while the para-trifluoromethyl group stabilizes transition states .
Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?
Advanced
- Target-Specific Assays : Re-evaluate binding affinity to enzymes like dihydrofolate reductase (DHFR) using isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
- Comparative Structural Analysis : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to compare binding modes with analogs like 4-chloro-2-(trifluoromethyl)aniline, which may exhibit divergent bioactivities due to halogen size differences .
- Standardized Bioassays : Control variables like solvent (DMSO concentration ≤1%) and cell lines (e.g., HepG2 vs. HEK293) to isolate compound-specific effects .
Q. How can researchers optimize the compound’s use in enantioselective synthesis?
Advanced
- Chiral Ligands : Employ (R)-BINAP or Josiphos ligands in asymmetric catalysis to achieve >90% enantiomeric excess (ee) in C-C bond-forming reactions .
- Solvent Screening : Test mixtures of toluene and ethanol (7:3 v/v) to balance solubility and stereoselectivity .
- Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to isolate desired enantiomers early in the synthesis pathway .
Q. What are the key challenges in analyzing byproducts during the synthesis of this compound?
Advanced
- Byproduct Identification : Use LC-MS/MS to detect common impurities like 2,4-dibromo regioisomers or deaminated derivatives.
- Mechanistic Studies : Isotope labeling (-aniline) traces nitrogen migration during bromination, clarifying pathways for byproduct formation .
- Purification : Gradient silica gel chromatography (hexane/ethyl acetate 9:1 to 7:3) effectively separates brominated isomers .
Q. How does the compound compare to structurally similar halogenated anilines in agrochemical applications?
Advanced
Compared to 2,6-dibromo-3,4,5-trimethylaniline, the trifluoromethyl group in this compound enhances lipophilicity (logP ~3.2 vs. ~2.8), improving membrane permeability in pesticidal assays. However, the absence of methyl groups reduces steric shielding, increasing susceptibility to metabolic oxidation . Bioactivity screens against Spodoptera frugiperda larvae show 20% higher mortality rates than 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline, likely due to improved target engagement .
Q. What computational tools are recommended for predicting the compound’s environmental fate and toxicity?
Advanced
- QSPR Models : Use EPI Suite to estimate biodegradation half-life (t ~180 days) and bioaccumulation potential (BCF ~350).
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways and toxic metabolites .
- Ecotox Database Cross-Reference : Compare acute toxicity (LC) data with structurally related compounds like 3,5-difluoroaniline to identify SAR trends .
Q. How can researchers address discrepancies in solubility data reported for this compound?
Advanced
- Standardized Protocols : Use the OECD 105 shake-flask method in triplicate to measure solubility in solvents like acetonitrile and DMSO.
- Temperature Gradients : Test solubility from 0°C to 25°C to account for crystallization variability .
- Hansen Solubility Parameters : Calculate HSP values (δD ~18.5, δP ~5.2, δH ~6.8) to identify optimal solvents for reaction scaling .
Properties
IUPAC Name |
2,5-dibromo-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLXTNAFPBNHFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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